3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one

urokinase inhibitor isocoumarin SAR linker-length selectivity

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one (CAS 913837-00-0) is a 4-unsubstituted, 7-nitroisocoumarin bearing a 3-(3-bromopropoxy) side chain. It belongs to the class of uncharged isocoumarin-based serine hydrolase inhibitors first described by Heynekamp et al.

Molecular Formula C12H10BrNO5
Molecular Weight 328.11 g/mol
CAS No. 913837-00-0
Cat. No. B12617320
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one
CAS913837-00-0
Molecular FormulaC12H10BrNO5
Molecular Weight328.11 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC(=C2)OCCCBr
InChIInChI=1S/C12H10BrNO5/c13-4-1-5-18-11-6-8-2-3-9(14(16)17)7-10(8)12(15)19-11/h2-3,6-7H,1,4-5H2
InChIKeyQAXQMWFUZAKDPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one (CAS 913837-00-0): Procurement-Focused Baseline


3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one (CAS 913837-00-0) is a 4-unsubstituted, 7-nitroisocoumarin bearing a 3-(3-bromopropoxy) side chain [1]. It belongs to the class of uncharged isocoumarin-based serine hydrolase inhibitors first described by Heynekamp et al. as competitive, reversible inhibitors of human urokinase-type plasminogen activator (uPA) [1] and subsequently as inhibitors of porcine pancreatic cholesterol esterase (CEase) [2]. The compound is structurally defined by the absence of a chlorine atom at position 4, which distinguishes it from the majority of 4-chloro-3-alkoxyisocoumarin analogs in the same series [1].

Why 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one Cannot Be Interchanged with Other Isocoumarin Analogs


Isocoumarin-based inhibitors are highly sensitive to subtle structural modifications; even conservative changes—such as altering the 3-alkoxy linker length, removing the 4-chloro substituent, or reducing the 7-nitro to a 7-amino group—produce multi-fold shifts in enzyme inhibition constants [1]. Consequently, generic substitution within the 3-alkoxy-7-nitroisocoumarin family without reference to target-specific Ki data will likely compromise experimental reproducibility and invalidate structure-activity relationship (SAR) conclusions [1]. The target compound occupies a precise position in the SAR landscape as the 4-H, 7-nitro, 3-bromopropoxy variant, and its binding properties are not interchangeable with 4-chloro, 7-amino, or 2-bromoethoxy congeners [1].

Quantitative Differentiation Evidence for 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one Against Closest Analogs


uPA Inhibition: 3-Bromopropoxy vs. 2-Bromoethoxy Linker (Compound 10b vs. 10a)

The target compound (10b, 3-(3-bromopropoxy)-7-nitro-1H-isochromen-1-one) was evaluated head-to-head against its 2-bromoethoxy analog (10a) for inhibition of human uPA. Both compounds lack the 4-chloro substitution. The dissociation constants were essentially identical within experimental error: 10b Ki = 4.3 ± 0.3 µM vs. 10a Ki = 4.2 ± 0.4 µM [1]. This demonstrates that extending the alkoxy linker from two to three methylene units does not significantly alter uPA binding affinity in the 4-unsubstituted-7-nitro series, indicating that both linker lengths are accommodated equally well in the S1 subsite [1]. A procurement decision between these two analogs may therefore rest on other factors such as solubility, synthetic yield, or downstream conjugation chemistry rather than potency.

urokinase inhibitor isocoumarin SAR linker-length selectivity

uPA Inhibition: Impact of 4-Chloro Absence – Compound 10b vs. Compound 4b

The target compound (10b, 4-H, Ki = 4.3 ± 0.3 µM) was compared directly with its 4-chloro counterpart (4b, 3-(3-bromopropoxy)-4-chloro-7-nitro-1H-isochromen-1-one, Ki = 2.4 ± 0.2 µM) in the same uPA inhibition assay [1]. The 4-chloro analog is approximately 1.8-fold more potent. This modest potency difference was attributed to a small contribution of the chlorine atom to binding, likely through hydrophobic contacts or electronic effects on the isocoumarin ring [1]. However, the absence of the 4-chloro substituent in 10b eliminates the potential for mechanism-based enzyme acylation that is characteristic of 4-chloroisocoumarins, which can act as suicide substrates of serine hydrolases [2]. For researchers seeking a purely reversible, non-acylating inhibitor scaffold, the 4-unsubstituted compound (10b) is therefore mechanistically distinct from 4b.

4-chloroisocoumarin haloenol lactone uPA inhibitor design

uPA Inhibition: Critical Role of 7-Nitro Group – Compound 10b vs. 7-Amino Analog (Compound 11)

Reduction of the 7-nitro group to a 7-amino group in the 4-unsubstituted series dramatically reduces uPA affinity: compound 11 (7-amino-3-(2-bromoethoxy)-1H-isochromen-1-one) exhibits Ki = 65 ± 9 µM, compared to 10b Ki = 4.3 ± 0.3 µM—a ~15-fold loss in potency [1]. This result establishes that the electron-withdrawing 7-nitro group is essential for maintaining high uPA binding affinity in 4-unsubstituted isocoumarins, likely through resonance stabilization of the isocoumarin scaffold and/or direct polar interactions within the active site [1]. Any procurement of a 7-amino analog for uPA studies would require a 15-fold higher concentration to achieve equivalent target engagement, substantially increasing the risk of off-target effects at the elevated concentrations.

7-nitroisocoumarin electron-withdrawing group uPA SAR

Dual Enzyme Target Profile: uPA and Pancreatic Cholesterol Esterase (CEase) Inhibition

According to the BRENDA enzyme database, 3-(3-bromopropoxy)-7-nitro-1H-isochromen-1-one is a documented inhibitor of two therapeutically relevant serine hydrolases: human uPA (EC 3.4.21.73) and porcine pancreatic cholesterol esterase (EC 3.1.1.13) [3][4]. This dual inhibition profile is not universal among isocoumarin analogs; many 4-chloro-3-cycloalkylalkoxyisocoumarins in the 2008 CEase study were optimized exclusively for CEase inhibition and showed markedly weaker uPA activity [2]. The target compound therefore offers a consolidated tool molecule for studying the intersection of the fibrinolytic (uPA) and cholesterol metabolism (CEase) pathways in cancer biology, where both enzymes have been implicated in tumor progression and metastasis [1][2]. Quantitative CEase Ki data for this specific compound were not located in the open literature, representing a data gap that procurement teams should verify with the vendor or through direct enzymology.

dual inhibitor cholesterol esterase cancer metastasis

Optimal Application Scenarios for 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one Based on Differential Evidence


uPA-Mediated Tumor Invasion and Metastasis Assays Requiring a Non-Acylating, Reversible Inhibitor

For cancer cell invasion, migration, or angiogenesis assays where uPA activity must be inhibited reversibly without covalent enzyme modification, the target compound (10b) is the preferred choice over 4-chloroisocoumarin analogs (e.g., 4b). The absence of the 4-chloro group eliminates mechanism-based acylation of the active-site serine while retaining a reproducible Ki of 4.3 µM [1]. This ensures that observed phenotypic effects can be unambiguously attributed to competitive, reversible uPA inhibition, simplifying dose-response interpretation and washout experiments [1].

Pancreatic Cholesterol Esterase (CEase) Inhibitor Screening and Cholesterol Absorption Studies

Based on BRENDA-curated evidence confirming CEase inhibition by this compound [4], the molecule serves as a structurally characterized starting point for intestinal cholesterol absorption studies. Researchers investigating the role of CEase in dietary cholesterol uptake or atherosclerotic lesion formation can employ this compound as a non-cytotoxic, uncharged probe. Users should note that quantitative CEase Ki values are not publicly available and should be determined empirically before use in dose-response studies [2].

Dual-Pathway Cancer Biology Studies Linking uPA and CEase Activity

The compound is uniquely positioned among isocoumarin-based inhibitors as a dual uPA/CEase inhibitor [3][4]. This dual activity makes it suitable for experiments exploring the functional interplay between extracellular proteolysis (uPA-driven plasmin activation) and cholesterol ester metabolism (CEase-mediated cholesteryl ester hydrolysis) in the tumor microenvironment—an intersection that has been independently implicated in cancer aggressiveness and metabolic reprogramming [1][2].

SAR and Chemical Biology Tool Compound for 7-Nitroisocoumarin Scaffold Optimization

With a defined uPA Ki of 4.3 µM, a 4-unsubstituted core, a 7-nitro group essential for binding (15-fold advantage over the 7-amino analog [1]), and a terminal bromine available for further substitution, this compound is an ideal SAR starting point. Medicinal chemistry teams can use the 3-bromopropoxy handle for nucleophilic displacement or click chemistry to generate focused libraries, while the well-characterized uPA inhibitory activity provides a robust biochemical benchmark for new analog evaluation [1].

Quote Request

Request a Quote for 3-(3-Bromopropoxy)-7-nitro-1H-2-benzopyran-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.